molecular formula C11H9F2NO B11815462 (5-(3,4-Difluorophenyl)furan-2-yl)methanamine

(5-(3,4-Difluorophenyl)furan-2-yl)methanamine

Cat. No.: B11815462
M. Wt: 209.19 g/mol
InChI Key: DGBGDIWBIFKBER-UHFFFAOYSA-N
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Description

(5-(3,4-Difluorophenyl)furan-2-yl)methanamine: is an organic compound with the molecular formula C11H9F2NO and a molecular weight of 209.19 g/mol This compound features a furan ring substituted with a 3,4-difluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,4-Difluorophenyl)furan-2-yl)methanamine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-difluorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenyl halide and a furan derivative.

    Attachment of the methanamine group: This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the methanamine group, converting it to different amine derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: : (5-(3,4-Difluorophenyl)furan-2-yl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: : The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts targeting specific biological pathways .

Medicine: : Research into the medicinal applications of this compound includes its potential use as a therapeutic agent. Its structure suggests it could be modified to enhance its pharmacological properties .

Industry: : In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes .

Mechanism of Action

The mechanism by which (5-(3,4-Difluorophenyl)furan-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : (5-(3,4-Difluorophenyl)furan-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the methanamine group allows for further functionalization and interaction with biological targets .

Biological Activity

(5-(3,4-Difluorophenyl)furan-2-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluorophenyl derivatives with furan-based intermediates. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that furan derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of substituted furan compounds against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.67 µM to 343.44 µM, indicating potent activity against pathogens like Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundMIC (µM)Target Pathogen
This compoundTBDTBD
Compound with 2-thienyl moiety5.35Fungal strains
Compound with CF3 substitution3.67Mtb
Compound with Cl at ortho position20.05Mtb

Anticancer Activity

Furan derivatives have also shown promise in anticancer applications. A study found that specific substitutions on the furan ring significantly enhanced antiproliferative activity against cancer cell lines. The compound's IC50 values ranged widely, with some derivatives exhibiting values as low as 17 µM, suggesting strong anticancer potential .

Table 2: Anticancer Activity of Furan Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Compound with 2-thienyl moiety17Various cancer cell lines
Compound with Cl substitution31MCF-7

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to the electronic and steric effects of the difluorophenyl substituent. Studies have shown that electron-withdrawing groups like fluorine enhance the compound's interaction with biological targets by improving binding affinity .

Key Findings:

  • Electronegativity: The presence of electronegative halogens increases antimicrobial potency.
  • Aromaticity: Maintaining an aromatic system is crucial for retaining biological activity.

Case Studies

  • Antitubercular Activity: A recent study confirmed that derivatives similar to this compound exhibited significant antitubercular activity, highlighting their potential in treating drug-resistant strains .
  • P-glycoprotein Inhibition: Some furan derivatives were screened for their ability to inhibit P-glycoprotein (P-gp), a major factor in multidrug resistance. Compounds demonstrated effective inhibition in cell lines expressing P-gp, suggesting a pathway for overcoming resistance in cancer therapies .

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

[5-(3,4-difluorophenyl)furan-2-yl]methanamine

InChI

InChI=1S/C11H9F2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5H,6,14H2

InChI Key

DGBGDIWBIFKBER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CN)F)F

Origin of Product

United States

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